molecular formula C18H23N3O6 B13786195 Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) CAS No. 64038-08-0

Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester)

Cat. No.: B13786195
CAS No.: 64038-08-0
M. Wt: 377.4 g/mol
InChI Key: UNPWLFIDFLLMKR-UHFFFAOYSA-N
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Description

[1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate: is a chemical compound with the molecular formula C18H23N3O6 and a molecular weight of 377.392 g/mol. This compound is known for its unique structure, which includes an ethoxy group, a diazinan ring, and a carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate typically involves multiple steps. One common method includes the reaction of ethyl carbamate with a diazinan derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction being targeted.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its unique reactivity makes it valuable for developing new synthetic pathways.

Biology: In biological research, it is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use in drug development.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may also interact with cellular pathways, influencing various biochemical processes .

Comparison with Similar Compounds

    [1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate: shares similarities with other carbamate derivatives, such as ethyl carbamate and methyl carbamate.

    Diazinan derivatives: Compounds like 1,3-diazinan-2-one and 1,3-diazinan-4-one have similar structural features.

Uniqueness: What sets [1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate apart is its combination of an ethoxy group, a diazinan ring, and a carbamate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

64038-08-0

Molecular Formula

C18H23N3O6

Molecular Weight

377.4 g/mol

IUPAC Name

[1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate

InChI

InChI=1S/C18H23N3O6/c1-3-18(12-8-6-5-7-9-12)14(22)20-17(25)21(15(18)23)10-13(11-26-4-2)27-16(19)24/h5-9,13H,3-4,10-11H2,1-2H3,(H2,19,24)(H,20,22,25)

InChI Key

UNPWLFIDFLLMKR-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC(COCC)OC(=O)N)C2=CC=CC=C2

Origin of Product

United States

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